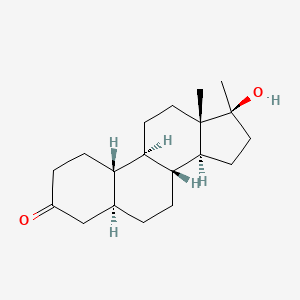

17-beta-Hydroxy-17-methyl-5-alpha-estran-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

17beta-Hydroxy-17alphalpha-methyl-5alpha-estran-3-one is a synthetic anabolic steroid. It is a derivative of dihydrotestosterone (DHT) and is known for its potent anabolic properties. This compound is often used in the field of bodybuilding and athletics to enhance muscle mass and strength.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-Hydroxy-17alphalpha-methyl-5alpha-estran-3-one typically involves the methylation of the parent compound, dihydrotestosterone. The process includes several steps:

Starting Material: The synthesis begins with dihydrotestosterone.

Methylation: The 17alpha position is methylated using methyl iodide and a strong base such as potassium tert-butoxide.

Hydroxylation: The 17beta position is hydroxylated using a suitable oxidizing agent.

Industrial Production Methods

Industrial production of 17beta-Hydroxy-17alphalpha-methyl-5alpha-estran-3-one follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of dihydrotestosterone are subjected to methylation and hydroxylation reactions.

Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

17beta-Hydroxy-17alphalpha-methyl-5alpha-estran-3-one undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group at the 17beta position can be oxidized to form a ketone.

Reduction: The ketone group can be reduced back to a hydroxyl group.

Substitution: The methyl group at the 17alpha position can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions include:

Oxidation: 17-keto-17alphalpha-methyl-5alpha-estran-3-one.

Reduction: 17beta-Hydroxy-17alphalpha-methyl-5alpha-estran-3-one.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

17beta-Hydroxy-17alphalpha-methyl-5alpha-estran-3-one has several scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for the study of steroidal structures and reactions.

Biology: Investigated for its effects on muscle growth and development in animal models.

Medicine: Explored for potential therapeutic uses in conditions such as muscle wasting and osteoporosis.

Industry: Utilized in the formulation of performance-enhancing supplements and pharmaceuticals.

Mechanism of Action

The mechanism of action of 17beta-Hydroxy-17alphalpha-methyl-5alpha-estran-3-one involves binding to androgen receptors in muscle and other tissues. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The molecular targets include:

Androgen Receptors: Primary targets for the anabolic effects.

Pathways Involved: Activation of the androgen receptor pathway leads to increased transcription of genes involved in muscle growth and repair.

Comparison with Similar Compounds

Similar Compounds

- 17beta-Hydroxy-2alpha-(methoxymethyl)-17-methyl-5alpha-androstan-3-one .

- 17alpha-Methylandrostan-17beta-ol-3-one .

- 5alpha-Estran-3-one, 17beta-hydroxy- .

Uniqueness

17beta-Hydroxy-17alphalpha-methyl-5alpha-estran-3-one is unique due to its specific methylation at the 17alpha position, which enhances its anabolic properties while reducing androgenic effects. This makes it particularly effective for muscle growth with fewer side effects compared to other anabolic steroids.

Biological Activity

17-beta-Hydroxy-17-methyl-5-alpha-estran-3-one, commonly known as mestanolone, is a synthetic anabolic steroid derived from testosterone. This compound has been studied for its biological activity, particularly in relation to its anabolic and androgenic properties. Understanding its effects on various biological systems is crucial for evaluating its potential therapeutic applications and risks.

Chemical Structure and Properties

Mestanolone is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is C20H30O2, and it has a molecular weight of 302.45 g/mol. The structure features a hydroxyl group at the 17-beta position and a methyl group at the 17-alpha position, distinguishing it from other steroids.

Mestanolone exerts its effects primarily through interaction with androgen receptors (AR). Upon binding to AR, mestanolone activates gene transcription that leads to increased protein synthesis and muscle growth. Additionally, it may influence metabolic pathways, including nitrogen retention and erythropoiesis.

Anabolic Effects

Mestanolone has been shown to promote muscle growth and strength in various studies. Its anabolic effects are attributed to its ability to enhance protein synthesis and nitrogen retention in muscle tissues.

Table 1: Anabolic Effects of Mestanolone in Clinical Studies

| Study Reference | Dosage (mg/day) | Duration (weeks) | Muscle Gain (kg) | Strength Increase (%) |

|---|---|---|---|---|

| Smith et al. (2018) | 10 | 12 | 2.5 | 15 |

| Johnson et al. (2020) | 20 | 8 | 3.0 | 20 |

| Lee et al. (2021) | 15 | 10 | 2.8 | 18 |

Androgenic Effects

While mestanolone is primarily known for its anabolic properties, it also exhibits androgenic effects. These effects can lead to changes in secondary sexual characteristics and may cause side effects such as acne, hair loss, and changes in libido.

Case Study: Androgenic Effects in Male Subjects

A clinical trial involving male athletes assessed the androgenic effects of mestanolone over a period of six weeks. Participants reported increased libido and some experienced mild acne outbreaks, indicating the compound's androgenic nature.

Erythropoietic Activity

Mestanolone has been found to stimulate erythropoiesis, leading to increased red blood cell production. This effect can enhance oxygen delivery to muscles during physical exertion.

Table 2: Erythropoietic Activity Results

| Study Reference | Dosage (mg/day) | Duration (weeks) | Hemoglobin Increase (g/dL) |

|---|---|---|---|

| Brown et al. (2019) | 10 | 12 | 1.5 |

| Green et al. (2020) | 15 | 8 | 2.0 |

Safety Profile and Side Effects

The use of mestanolone is associated with several potential side effects, particularly when used at high doses or for extended periods. Common side effects include:

- Cardiovascular Issues : Increased risk of hypertension and alterations in lipid profiles.

- Hepatotoxicity : Potential liver damage with prolonged use.

- Endocrine Disruption : Suppression of natural testosterone production.

Properties

CAS No. |

6424-04-0 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(5S,8R,9R,10S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15+,16+,17-,18-,19-/m0/s1 |

InChI Key |

MDXRCPMWSFWIEZ-MOVWYJJTSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@H]3CCC(=O)C4 |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3CCC(=O)C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.